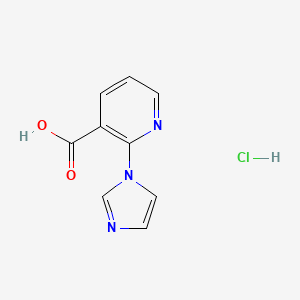
2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride is a versatile chemical compound that belongs to the class of heterocyclic compounds. It features an imidazole ring fused to a pyridine ring, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry. This compound is known for its unique structure and remarkable properties, which make it an invaluable tool for developing innovative solutions and advancing scientific knowledge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride typically involves the cyclization of amido-nitriles. One novel protocol reported involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of Lewis acid catalysis, Pd-mediated Stille–Kelly intramolecular cross-coupling, and CO-catalyzed Pd-mediated reductive N-heterocyclization .
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, Lewis acids, and Pd-mediated catalysts. The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include substituted imidazoles and pyridines, which can be further functionalized for various applications .
Aplicaciones Científicas De Investigación
2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: The compound is utilized in the study of biological processes and the development of bioactive molecules.
Industry: The compound is used in the production of functional materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as imidazo[1,2-a]pyridine analogues. These compounds share a similar fused bicyclic structure but differ in their substitution patterns and functional groups . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
List of Similar Compounds
Propiedades
IUPAC Name |
2-imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-11-8(7)12-5-4-10-6-12;/h1-6H,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLNLIUDQAAVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














